3-Cyclopropylcyclohexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropylcyclohexane-1-thiol: is an organic compound characterized by the presence of a cyclopropyl group attached to a cyclohexane ring, which in turn is bonded to a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylcyclohexane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbinol with cyclohexanone in the presence of a strong acid catalyst to form the cyclopropylcyclohexane intermediate. This intermediate is then treated with thiolating agents such as hydrogen sulfide or thiourea to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclopropylcyclohexane intermediates followed by thiolation under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques is essential to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Thioethers, thioesters.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropylcyclohexane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropylcyclohexane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanethiol: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethanethiol: Contains a cyclopropyl group but differs in the overall structure.
Cyclohexylmethylthiol: Similar thiol functionality but different ring structure.
Uniqueness: 3-Cyclopropylcyclohexane-1-thiol is unique due to the presence of both cyclopropyl and cyclohexane rings, which impart distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications and distinguishes it from other thiol-containing compounds .
Eigenschaften
Molekularformel |
C9H16S |
---|---|
Molekulargewicht |
156.29 g/mol |
IUPAC-Name |
3-cyclopropylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H16S/c10-9-3-1-2-8(6-9)7-4-5-7/h7-10H,1-6H2 |
InChI-Schlüssel |
ZVWYMEBQYJDJSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)S)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.